molecular formula C7H15NO4S B15259429 4-[(Propylsulfonyl)amino]butanoic acid

4-[(Propylsulfonyl)amino]butanoic acid

Cat. No.: B15259429
M. Wt: 209.27 g/mol
InChI Key: PRDFEKRQDOANRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Propane-1-sulfonamido)butanoic acid is an organic compound with the molecular formula C7H15NO4S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a butanoic acid backbone. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propane-1-sulfonamido)butanoic acid typically involves the reaction of butanoic acid with propane-1-sulfonamide under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of 4-(propane-1-sulfonamido)butanoic acid may involve large-scale chemical reactors and advanced purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Propane-1-sulfonamido)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

4-(Propane-1-sulfonamido)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antibacterial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(propane-1-sulfonamido)butanoic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylphenyl)sulfonamido)butanoic acid
  • 4-(Ethylphenyl)sulfonamido)butanoic acid
  • 4-(Propylphenyl)sulfonamido)butanoic acid

Comparison

4-(Propane-1-sulfonamido)butanoic acid is unique due to its specific sulfonamide group and butanoic acid backbone. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H15NO4S

Molecular Weight

209.27 g/mol

IUPAC Name

4-(propylsulfonylamino)butanoic acid

InChI

InChI=1S/C7H15NO4S/c1-2-6-13(11,12)8-5-3-4-7(9)10/h8H,2-6H2,1H3,(H,9,10)

InChI Key

PRDFEKRQDOANRJ-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.